1-(2-Iodo-5-(trifluoromethylthio)phenyl)propan-2-one
Description
1-(2-Iodo-5-(trifluoromethylthio)phenyl)propan-2-one (CAS 1806635-22-2) is a halogenated aromatic ketone with the molecular formula C₁₀H₈F₃IOS and a molecular weight of 360.13 g/mol. Its structure features a propan-2-one backbone substituted at the phenyl ring with an iodine atom at the 2-position and a trifluoromethylthio (-SCF₃) group at the 5-position . The compound is characterized by a purity of ≥98%, though detailed safety data (e.g., hazard statements) remain unspecified in available sources.
Properties
Molecular Formula |
C10H8F3IOS |
|---|---|
Molecular Weight |
360.14 g/mol |
IUPAC Name |
1-[2-iodo-5-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8F3IOS/c1-6(15)4-7-5-8(2-3-9(7)14)16-10(11,12)13/h2-3,5H,4H2,1H3 |
InChI Key |
GURQDIITVCRCST-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)SC(F)(F)F)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies and Precursor Selection
The synthesis of 1-(2-iodo-5-(trifluoromethylthio)phenyl)propan-2-one requires strategic planning to introduce the iodine, trifluoromethylthio (SCF₃), and ketone functionalities in a regioselective manner. Two primary approaches dominate the literature:
Sequential Functionalization of Aromatic Rings
This method involves constructing the phenyl ring with pre-installed iodine and SCF₃ groups before introducing the propan-2-one moiety. A representative pathway begins with 4-iodophenol as the starting material. Reaction with methallyl chloride in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 70°C for 2 hours yields a methallyl ether intermediate. Subsequent epoxidation and ring-opening steps introduce the ketone group, though this route requires careful control of stoichiometry to avoid over-oxidation.
Late-Stage Trifluoromethylthiolation
Recent advances leverage difluoro enol silyl ethers derived from trifluoromethyl ketones to install the SCF₃ group. For instance, treatment of a iodinated phenylpropan-2-one precursor with trifluoromethylthiolating agents (e.g., AgSCF₃ or CuSCF₃) under mild conditions (0–25°C) achieves the desired substitution. This method benefits from high functional group tolerance but requires anhydrous conditions to prevent hydrolysis.
Detailed Synthetic Protocols
Iodination and Trifluoromethylthiolation Sequence
Step 1: Preparation of 2-Iodo-5-(trifluoromethylthio)phenol
A mixture of 4-iodophenol (20 g, 91 mmol), K₂CO₃ (25.2 g, 182 mmol), and trifluoromethylthiolation reagent (e.g., S-(trifluoromethyl) benzenesulfonothioate, 1.3 equiv) in DMF is stirred at 70°C for 12 hours. After cooling, the product is extracted with ethyl acetate, washed with brine, and dried over MgSO₄. Yield: 78–85%.
Step 2: Ketone Formation via Friedel-Crafts Acylation
The phenolic intermediate is reacted with propionyl chloride (1.2 equiv) in the presence of AlCl₃ (1.5 equiv) in dichloromethane at 0°C. The reaction is quenched with ice-water, and the crude product is purified via silica gel chromatography (pentane/ethyl acetate = 10:1). Yield: 65–72%.
Halogen Exchange Route
This approach substitutes a chlorine atom in 1-chloro-1-(2-iodo-5-(trifluoromethylthio)phenyl)propan-2-one (CAS: 1806412-09-8) with iodine. Treatment with NaI (3 equiv) in acetone under reflux for 24 hours achieves complete substitution. Purification by recrystallization from ethanol affords the target compound in 88% purity.
Mechanistic Insights and Optimization
Trifluoromethylthiolation Dynamics
The introduction of the SCF₃ group proceeds via a radical or nucleophilic pathway, depending on the reagent. Copper-mediated reactions exhibit superior regioselectivity for the para position relative to iodine, attributed to the directing effect of the electron-withdrawing iodo group. Kinetic studies reveal that reactions conducted below 25°C minimize side products such as disulfides.
Comparative Analysis of Synthetic Methods
| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Sequential Functionalization | 4-Iodophenol | Methallyl chloride, K₂CO₃ | 72 | 98 |
| Late-Stage SCF₃ Addition | Iodinated propan-2-one | AgSCF₃, CuI | 68 | 95 |
| Halogen Exchange | Chloro derivative | NaI, acetone | 88 | 98 |
The halogen exchange route offers the highest yield and purity, though it requires access to the chloro precursor. Sequential functionalization provides flexibility but involves multi-step purification.
Challenges and Industrial Scalability
Stability of Intermediates
Iodinated intermediates are prone to photodecomposition , necessitating amber glassware and inert atmospheres during handling. The trifluoromethylthio group also exhibits limited thermal stability, with decomposition observed above 120°C.
Green Chemistry Considerations
Recent efforts focus on replacing DMF with cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF) to reduce environmental impact. Catalytic systems using iron nanoparticles instead of silver or copper are under investigation to lower costs.
Chemical Reactions Analysis
1-(2-Iodo-5-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Iodo-5-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Iodo-5-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, affecting their function.
Pathways Involved: It may influence various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Functional Group Variations
1-(3-(Trifluoromethyl)Phenyl)Propan-2-One
- Structure : Lacks iodine and trifluoromethylthio groups; instead, a trifluoromethyl (-CF₃) group is at the 3-position of the phenyl ring.
- Applications : Key intermediate in synthesizing fenfluramine, a serotonin-releasing agent used to treat epilepsy .
- Reactivity : The absence of iodine simplifies synthesis but limits utility in cross-coupling reactions.
1-(4-(Trifluoromethyl)Phenyl)Propan-2-One
- Structure : Trifluoromethyl group at the 4-position.
- Used in agrochemical research due to its stability .
1-[4-(Trifluoromethyl)Phenyl]-2-(Trifluoromethylthio)Ethanone (MV337)
Halogen-Substituted Analogues
1-(2-(Bromomethyl)-3-(Trifluoromethylthio)Phenyl)Propan-2-One (CAS 1803751-96-3)
- Structure : Bromomethyl substituent at the 2-position instead of iodine.
- Molecular Weight : 327.16 g/mol (C₁₁H₁₀BrF₃OS), lighter than the iodo analogue due to bromine’s lower atomic mass .
- Reactivity : Bromine’s superior leaving-group ability makes this compound more reactive in nucleophilic substitutions compared to the iodine-containing analogue.
Pharmacologically Relevant Derivatives
Fenfluramine Precursor: 1-(3-(Trifluoromethyl)Phenyl)Propan-2-One
- Synthesis Pathway : Produced via hydrolysis of 2-(3-(trifluoromethyl)phenyl)acetonitrile, followed by reaction with acetic anhydride .
- Key Difference : The target compound’s iodine and trifluoromethylthio groups may hinder reductive amination (used in fenfluramine synthesis) due to steric and electronic effects.
Comparative Data Table
Research Findings and Implications
- Electronic Effects : The electron-withdrawing trifluoromethylthio group in the target compound increases electrophilicity at the ketone, enhancing reactivity in condensations compared to CF₃-substituted analogues .
- Synthetic Utility : Iodine’s role as a directing group enables regioselective functionalization, a advantage over bromine or chlorine analogues .
- Pharmacological Potential: While fenfluramine precursors lack halogen substituents, the target compound’s iodine and SCF₃ groups may confer unique binding properties in CNS-targeted drug candidates .
Biological Activity
1-(2-Iodo-5-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with a molecular formula of C10H8F3IO. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. The presence of the trifluoromethyl group enhances the compound's lipophilicity, which may improve its bioavailability and target specificity in biological systems.
Chemical Structure and Properties
The molecular structure of this compound is characterized by:
- A phenyl ring substituted with:
- An iodine atom at the 2-position.
- A trifluoromethylthio group at the 5-position.
- A propan-2-one moiety .
These structural features contribute to its unique chemical reactivity and potential biological activity.
The enhanced lipophilicity due to the trifluoromethyl group allows for better penetration through biological membranes, which is crucial for therapeutic applications. Preliminary studies suggest that this compound may interact with various biological targets, although specific molecular targets are yet to be fully elucidated. Ongoing research aims to clarify these interactions and their implications for drug design.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The presence of halogen atoms, particularly iodine and trifluoromethyl groups, may enhance its reactivity and binding affinity with microbial targets.
Anticancer Properties
Preliminary studies suggest potential anticancer properties, making it a candidate for further exploration in cancer therapeutics. The compound's ability to inhibit cell proliferation in various cancer cell lines has been noted, though detailed mechanisms remain under investigation.
Study 1: Antimicrobial Activity Assessment
A study assessed the antimicrobial efficacy of various derivatives of this compound against common pathogens. The results indicated that this compound showed promising activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
Study 2: Anticancer Activity Evaluation
In vitro studies on cancer cell lines demonstrated that the compound inhibited cell proliferation significantly, with IC50 values indicating effective concentration ranges for therapeutic application.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 12 |
| HeLa (cervical cancer) | 10 |
| A549 (lung cancer) | 15 |
Q & A
Q. Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC (e.g., trifluoromethylthio group at δ ~43 ppm in ¹³C) .
- FT-IR : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and C-SCF₃ absorption at ~1100 cm⁻¹ .
Mass spectrometry : ESI-MS in positive mode to observe [M+H]⁺ peak matching the molecular formula (C₁₀H₇F₃IOS) .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic vs. computational structural data?
- Case Study : Discrepancies in dihedral angles between X-ray data (e.g., 13.6680 Å, 13.3750 Å unit cell parameters ) and DFT-optimized structures.
- Resolution Steps :
Validate computational models (B3LYP/6-311+G(d,p)) by comparing bond lengths/angles with crystallographic data.
Account for crystal packing effects (e.g., hydrogen bonding in Pbca symmetry) that may distort gas-phase DFT results .
Q. How can the reactivity of the trifluoromethylthio group be exploited in derivatization?
- Functionalization Approaches :
Nucleophilic substitution : Replace iodine with amines (e.g., benzylamine in DMF at 80°C) .
Cross-coupling : Use Suzuki-Miyaura coupling with boronic acids (Pd(PPh₃)₄, K₂CO₃, 90°C) to introduce aryl groups at the iodinated position .
Q. What are the best practices for handling data inconsistencies in spectroscopic characterization?
- Scenario : Discrepancies between predicted and observed ¹H NMR shifts for the propan-2-one moiety.
- Troubleshooting :
Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra; hydrogen bonding in DMSO may deshield protons .
Dynamic effects : Assess keto-enol tautomerism via variable-temperature NMR (VT-NMR) in CD₃OD .
Methodological Resources
- Synthesis : Refer to analogous protocols for 1-(4-chloro-2-fluorophenyl)propan-2-one (CAS 1305324-05-3) for guidance on ketone functionalization .
- Crystallography : SHELX suite for refinement; CCDC deposition for structural validation .
- Spectroscopy : PubChem data for 5-[(4-hydroxy-3-iodophenyl)methylene]-2-thioxo-thiazolidin-4-one (InChIKey: Computed) as a reference for iodine-containing analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
